

Bithionolate Sodium versus Bithionol: Comparative Efficacy & Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Bithionolate sodium*

CAS No.: 6385-58-6

Cat. No.: B1215189

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Executive Summary

This guide provides a technical comparison between Bithionol (the parent bis-phenol compound) and **Bithionolate Sodium** (the disodium salt form).[1] While both share the same core pharmacophore, their divergent physicochemical properties—specifically solubility—dictate their distinct applications in research and therapeutics.[1]

- **Bithionol (Parent):** The standard pharmaceutical grade used in clinical anthelmintic therapies (e.g., *Fasciola hepatica*, *Paragonimus westermani*) and emerging antimicrobial research.[1] It is highly lipophilic and requires organic solvents (DMSO, Ethanol) for in vitro assays.[1]
- **Bithionolate Sodium:** The highly water-soluble salt form (often known industrially as Vancide BN).[1] It is primarily utilized to engineer aqueous formulations, liquid drenches, or industrial biocides where organic solvents are contraindicated.[1]

Verdict: For biological efficacy assays (MIC, IC50), Bithionol (Parent) is the gold standard due to its established cellular permeability profile.[1] **Bithionolate Sodium** should be reserved for formulation development where aqueous solubility is the limiting factor.[1]

Physicochemical & Pharmacokinetic Divergence[1]

The fundamental difference lies in the ionization state of the phenolic hydroxyl groups.[1] This alteration dramatically shifts the solubility profile, influencing bioavailability and administration routes.[1]

Table 1: Comparative Physicochemical Profile[2]

Feature	Bithionol (Parent)	Bithionolate Sodium (Salt)
CAS Number	97-18-7	133-06-2 (Generic/Mix) / 6385-58-6
Molecular Formula	C ₁₂ H ₆ Cl ₄ O ₂ S	C ₁₂ H ₄ Cl ₄ Na ₂ O ₂ S
Molecular Weight	356.05 g/mol	~400.02 g/mol
Water Solubility	Insoluble (<4 mg/L)	Highly Soluble (>100 g/L)
Solvent Compatibility	DMSO, Ethanol, Acetone	Water, Saline, Buffer
Lipophilicity (LogP)	~5.8 (High membrane permeability)	Low (Requires protonation for entry)
Primary State	Crystalline Powder (White/Grey)	Hygroscopic Powder or Aqueous Soln.[1][2][3]

The "Solubility-Bioavailability" Paradox

While **Bithionolate Sodium** dissolves readily in water, it must likely convert back to the non-ionized Bithionol form (via protonation in the acidic stomach or tissue microenvironment) to cross lipid bilayers effectively.[1]

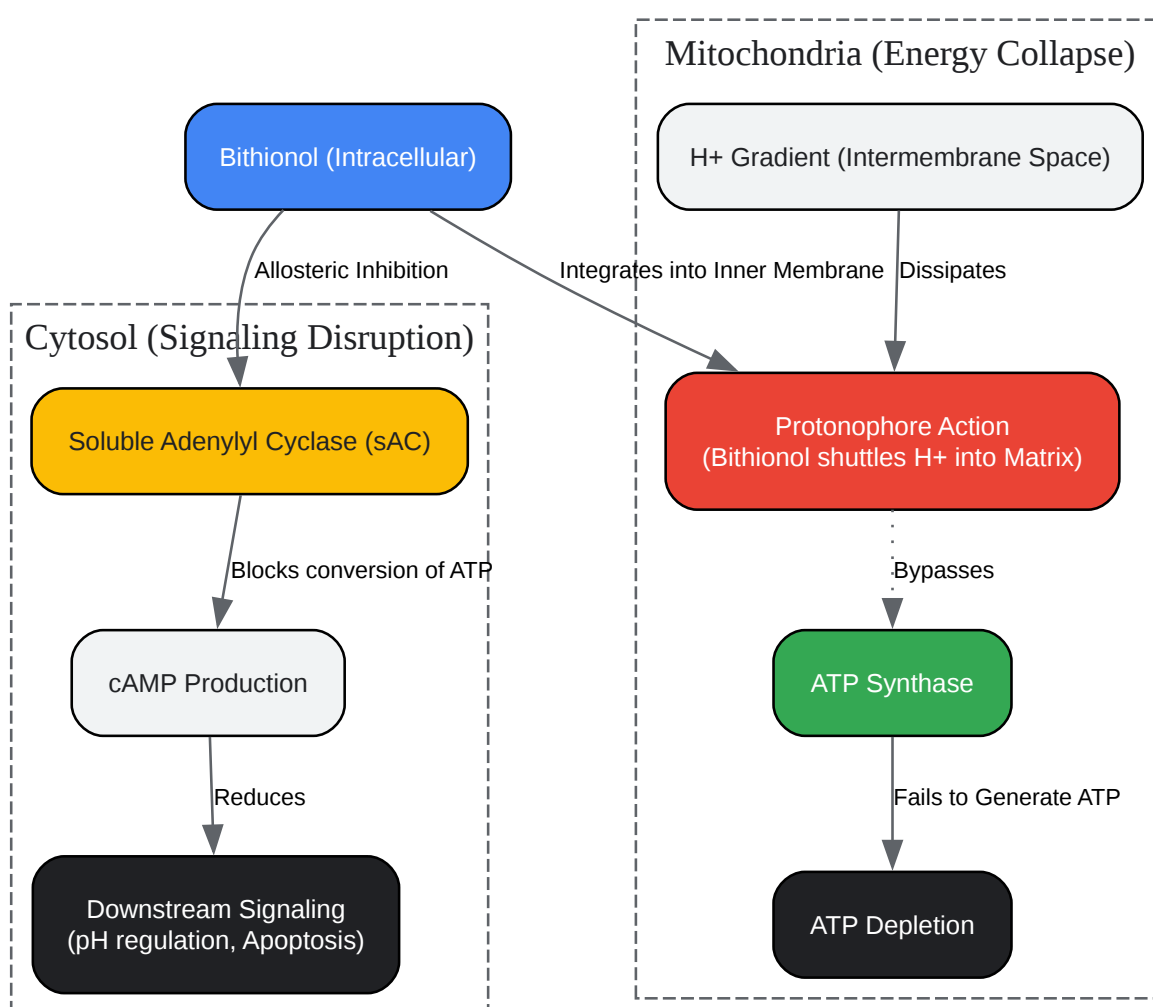
- In Vitro: Using the sodium salt in neutral media may result in slower cellular uptake compared to the parent compound dissolved in DMSO, as the charged phenolate ions repel the negatively charged cell membrane.[1]
- In Vivo: The salt improves oral bioavailability by maximizing the surface area available for dissolution before gastric protonation.[1]

Mechanism of Action (MoA)

Both forms ultimately exert efficacy through the same mechanisms once inside the target cell. [1] The primary modes of action are Uncoupling of Oxidative Phosphorylation and Inhibition of Soluble Adenylyl Cyclase (sAC).[1]

Figure 1: Dual-Action Mechanism Pathway

This diagram illustrates how Bithionol disrupts cellular energy homeostasis and signaling.[1]



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Caption: Bithionol acts as a protonophore, collapsing the mitochondrial membrane potential, while simultaneously inhibiting sAC-mediated signaling.[1]

Comparative Efficacy Analysis

Anthelmintic Efficacy (Fascioliasis & Paragonimiasis)

Bithionol is the historical drug of choice for *Fasciola hepatica* (Sheep Liver Fluke) and *Paragonimus westermani* (Lung Fluke).[1]

- Bithionol: Clinical efficacy is well-documented.[1] Standard dosing is 30-50 mg/kg orally.[1] It effectively kills adult flukes by uncoupling oxidative phosphorylation.[1]
- **Bithionolate Sodium:** Studies in veterinary models suggest the sodium salt is equally effective when administered orally, as gastric acid converts it to the active phenol.[1] However, it is preferred for medicated water applications in poultry or livestock where solid feed mixing is impractical.[1]

Antimicrobial & Antiviral Activity (Emerging Research)

Recent screens have identified Bithionol as a potent agent against MRSA persister cells and *Mycobacterium abscessus*. [1]

- Data: Bithionol exhibits an MIC of 0.625 – 2.5 μ M against *M. abscessus*. [1]
- Biofilm: Bithionol (128 μ g/mL) demonstrated complete eradication of *M. abscessus* biofilms after 48h, outperforming standard antibiotics like clarithromycin. [1]
- Salt vs. Parent: Most high-impact antimicrobial studies utilize Bithionol (Parent) dissolved in DMSO to ensure maximum membrane permeability during the assay. [1] Using the sodium salt in these assays without pH adjustment can alter the culture medium pH or lead to precipitation if the buffer capacity is exceeded. [1]

Experimental Protocols

To ensure reproducibility, researchers must select the correct form based on the assay type. [1]

Protocol A: Preparation of Stock Solutions

Scenario 1: High-Throughput Screening (Parent Compound)

- Weighing: Weigh 10 mg of Bithionol (Parent).

- Solvent: Add 1.0 mL of 100% DMSO (Molecular Biology Grade). Vortex for 30 seconds until clear.
- Concentration: This yields a ~28 mM stock.[1]
- Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
- Usage: Dilute into media keeping final DMSO concentration <1% to avoid solvent toxicity.

Scenario 2: Aqueous Formulation (Sodium Salt)[1]

- Weighing: Weigh 10 mg of **Bithionolate Sodium**.
- Solvent: Add 1.0 mL of sterile distilled water.
- Stability: The solution is alkaline.[1] Do not mix directly with acidic buffers (pH < 6.[1]0) at high concentrations, as the parent Bithionol will precipitate out of solution immediately.[1]

Protocol B: In Vitro MIC Determination (Bithionol)

Standard Broth Microdilution for Bacteria (e.g., *S. aureus*)

- Inoculum Prep: Adjust bacterial culture to 5×10^5 CFU/mL in Mueller-Hinton Broth (MHB).
- Drug Dilution: Prepare 2-fold serial dilutions of Bithionol (from DMSO stock) in MHB. Range: 64 µg/mL to 0.125 µg/mL.[1]
- Controls: Include a Vehicle Control (1% DMSO) and a Positive Control (e.g., Vancomycin).[1]
- Incubation: 37°C for 18-24 hours.
- Readout: Determine MIC visually (no turbidity) or via OD600 absorbance.[1]
 - Note: If using **Bithionolate Sodium**, ensure the high concentration does not shift the broth pH > 7.4, which can artificially inhibit bacterial growth.[1]

Safety & Toxicity Profile

Bithionol has a known toxicity profile, primarily related to skin photosensitization (leading to its withdrawal from topical cosmetics) and acute oral toxicity.[1]

Table 2: Toxicity Benchmarks

Parameter	Bithionol (Parent)	Bithionolate Sodium (Vancide BN)
Oral LD50 (Rat)	~5,000 - 7,000 mg/kg	~9,000 mg/kg
Oral LD50 (Mouse)	~1,400 mg/kg	N/A
Skin Sensitivity	High (Potent Photosensitizer)	High (Potent Photosensitizer)
Primary Hazard	Phototoxicity, GI distress	Severe Eye/Skin Irritant (Alkaline)

Critical Safety Note: The sodium salt is often supplied as a technical grade biocide (Vancide BN).[1] It is highly alkaline and corrosive to eyes and mucous membranes.[1] Researchers must wear full PPE (goggles, gloves) when handling the dry salt to prevent caustic burns.[1]

References

- National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2406, Bithionol. Retrieved from [\[Link\]](#)[1]
- Kim, T. S., et al. (2024).[1] "Antimicrobial and Antibiofilm Effects of Bithionol against Mycobacterium abscessus." *Antibiotics*, 13(6), 529.[1] Retrieved from [\[Link\]](#)
- World Health Organization (WHO). (1999).[1] WHO Model Prescribing Information: Drugs Used in Parasitic Diseases - Second Edition. Retrieved from [\[Link\]](#)[1]
- Vanderbilt University Medical Center. (2015).[1] Bithionol: Mechanism of Action and Safety. Retrieved from [\[Link\]](#)[1]
- R.T. Vanderbilt Company, Inc. (2001).[1] Vancide BN (Sodium Bithionolate) Technical Data Sheet. (Historical Industrial Reference).

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Sources

- [1. Bithionol - Wikipedia \[en.wikipedia.org\]](#)
- [2. CAS 97-18-7: Bithionol | CymitQuimica \[cymitquimica.com\]](#)
- [3. Bithionol \[sitem.herts.ac.uk\]](#)
- To cite this document: BenchChem. [Bithionolate Sodium versus Bithionol: Comparative Efficacy & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1215189/docs#bithionolate-sodium-versus-bithionol-comparative-efficacy-technical-guide\]](https://www.benchchem.com/product/b1215189/docs#bithionolate-sodium-versus-bithionol-comparative-efficacy-technical-guide)

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